6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics .
Preparation Methods
The synthesis of 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the condensation of 2-aminopyridine with appropriate aldehydes or ketones.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple two or more components.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all occurring in a single reaction vessel.
Chemical Reactions Analysis
6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a similar structure but differs in the position of the methyl and carboxylic acid groups.
2-Chloromethylimidazo[1,2-a]pyridine: This compound has a chlorine atom instead of a fluorine atom, which can lead to different chemical properties and reactivity.
2-Carbaldehydeimidazo[1,2-a]pyridine: This compound has an aldehyde group, which can participate in different types of chemical reactions compared to the carboxylic acid group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-fluoro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-5-8(9(13)14)11-7-3-2-6(10)4-12(5)7/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUSQPLUQJDKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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